N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine
Overview
Description
N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine is a piperidine derivative. Piperidine is a six-membered heterocyclic amine that plays a significant role in the pharmaceutical industry due to its presence in various drug classes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and specific reaction environments to facilitate the desired chemical transformations .
Chemical Reactions Analysis
Types of Reactions
N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its interactions with biological systems and potential as a bioactive compound.
Medicine: This compound could be explored for its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to receptors or enzymes, modulating signaling pathways, and affecting cellular processes. The exact molecular targets and pathways would depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- N,1-dimethyl-N-[2-(methylamino)ethyl]piperidin-4-amine
- N,N-dimethyl-1-(piperidin-4-yl)piperidin-4-amine
Uniqueness
N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine is unique due to its specific structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,1-dimethyl-N-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2/c1-15(13-16-7-5-4-6-8-16)14-19(3)17-9-11-18(2)12-10-17/h4-8,13,17H,9-12,14H2,1-3H3/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNFWZCAMIPYSY-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(C)C2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(C)C2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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